molecular formula C13H13ClN2 B8765625 3-[1,2,3,6-tetrahydro-4-pyridinyl]-5-chloro-1H-indole

3-[1,2,3,6-tetrahydro-4-pyridinyl]-5-chloro-1H-indole

Cat. No. B8765625
M. Wt: 232.71 g/mol
InChI Key: RANMHKQOJANPJJ-UHFFFAOYSA-N
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Patent
US05789402

Procedure details

The title compound was prepared in a fashion similar to that described in Preparation 30 from 5-chloroindole (3.0 g, 20 mmol) and 4-piperidone hydrochloride hydrate (6.0 g, 40 mmol). The product was isolated as a yellow solid. Yield 1.45 g (31%). mp 185°-188° C. FDMS m/e=234 (M+ of free base).
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
6 g
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:3]=[C:4]2[C:8](=[CH:9][CH:10]=1)[NH:7][CH:6]=[CH:5]2.O.Cl.[NH:13]1[CH2:18][CH2:17][C:16](=O)[CH2:15][CH2:14]1>>[Cl:1][C:2]1[CH:3]=[C:4]2[C:8](=[CH:9][CH:10]=1)[NH:7][CH:6]=[C:5]2[C:16]1[CH2:17][CH2:18][NH:13][CH2:14][CH:15]=1 |f:1.2.3|

Inputs

Step One
Name
Quantity
3 g
Type
reactant
Smiles
ClC=1C=C2C=CNC2=CC1
Name
Quantity
6 g
Type
reactant
Smiles
O.Cl.N1CCC(CC1)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The product was isolated as a yellow solid

Outcomes

Product
Name
Type
product
Smiles
ClC=1C=C2C(=CNC2=CC1)C=1CCNCC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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